molecular formula C11H9FN2O2 B1441714 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid CAS No. 1354949-82-8

2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid

Cat. No.: B1441714
CAS No.: 1354949-82-8
M. Wt: 220.2 g/mol
InChI Key: KKIHTCNLUMKUPY-UHFFFAOYSA-N
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Description

2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research has explored its use as a pharmaceutical intermediate and its potential therapeutic effects.

    Industry: The compound is utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    4-fluorophenylacetic acid: A related compound with a similar fluorophenyl group but lacking the pyrazole ring.

    1-phenyl-3-(4-fluorophenyl)-1H-pyrazole: Another pyrazole derivative with a different substitution pattern.

Uniqueness

2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid is unique due to the combination of the fluorophenyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications and makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-8-1-3-10(4-2-8)14-6-5-9(13-14)7-11(15)16/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIHTCNLUMKUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354949-82-8
Record name 2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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